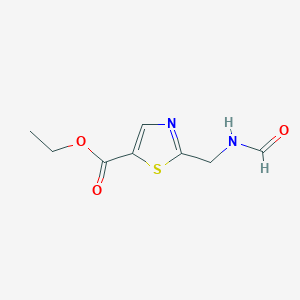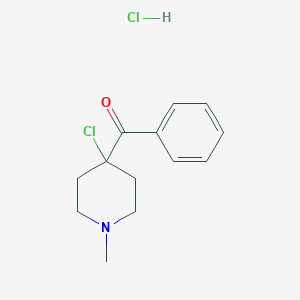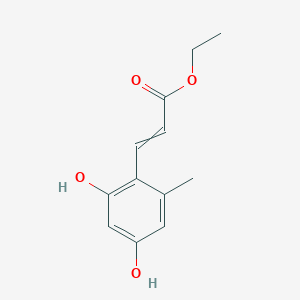![molecular formula C11H23N3O2 B12639906 N,N'-[(Pentylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine CAS No. 918893-48-8](/img/structure/B12639906.png)
N,N'-[(Pentylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-[(Pentylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine is a chemical compound known for its unique structure and properties. This compound is part of a class of chemicals that have shown significant potential in various scientific fields, including chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of N,N’-[(Pentylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine typically involves the cyclocondensation of N-(prop-2-yn-1-yl)- and N-(penta-2,4-diyn-1-yl)-o-phenylenediamines with phenyl isothiocyanate and carbon disulfide . This reaction proceeds under specific conditions, often requiring the presence of a base such as potassium hydroxide (KOH). The industrial production methods for this compound are still under research, but the synthetic routes generally involve similar cyclocondensation reactions.
Analyse Des Réactions Chimiques
N,N’-[(Pentylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include bromine (Br2) and carbon disulfide (CS2) . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with bromine can lead to the formation of brominated derivatives .
Applications De Recherche Scientifique
This compound has a broad spectrum of applications in scientific research. It is used in heterocyclic chemistry as a valuable synthetic block . Additionally, derivatives of this compound have shown promising biological activities, including bactericidal, antitumor, and anti-inflammatory properties . In the field of medicinal chemistry, it acts as a noncompetitive inhibitor of metalloproteinase aggrecanase and phospholipase A2 . Furthermore, it has been explored for its potential use in dye-sensitized solar cells .
Mécanisme D'action
The mechanism of action of N,N’-[(Pentylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of certain enzymes, such as metalloproteinase aggrecanase and phospholipase A2 . The compound’s structure allows it to bind to these enzymes, thereby inhibiting their activity and exerting its biological effects.
Comparaison Avec Des Composés Similaires
N,N’-[(Pentylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include 2-ylidene-1,3-thiazolidines and 2-ylidene-2,3-dihydro-1,3-thiazoles . These compounds also exhibit significant biological activities and are used in various scientific applications. N,N’-[(Pentylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine stands out due to its broader spectrum of applications and unique inhibitory properties.
Propriétés
Numéro CAS |
918893-48-8 |
|---|---|
Formule moléculaire |
C11H23N3O2 |
Poids moléculaire |
229.32 g/mol |
Nom IUPAC |
N-[1-[2-hydroxyiminopropyl(pentyl)amino]propan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C11H23N3O2/c1-4-5-6-7-14(8-10(2)12-15)9-11(3)13-16/h15-16H,4-9H2,1-3H3 |
Clé InChI |
MPSBVGPPOFPKPE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCN(CC(=NO)C)CC(=NO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Hydroxy-5-(4-methylphenyl)-2-[(4-methylphenyl)methyl]pentan-3-one](/img/structure/B12639828.png)

![methyl[2-(1-methyl-1H-imidazol-5-yl)ethyl]amine](/img/structure/B12639840.png)


![tert-Butyl (3S)-3-{[(2-bromobenzene-1-sulfonyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B12639866.png)

![7-Chloro-4-ethoxy-2-methyl-5-(morpholin-4-yl)pyrido[4,3-d]pyrimidine](/img/structure/B12639873.png)
![2H,6H-Cyclopenta[3,4]pyrazolo[5,1-B][1,3]oxazine](/img/structure/B12639882.png)

![3-[tert-Butyl(dimethyl)silyl]prop-2-yn-1-amine](/img/structure/B12639889.png)
![(4-benzylpiperazin-1-yl)[5-bromo-2-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B12639893.png)
![l)oxy]-6-{[(3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)ox](/img/structure/B12639905.png)

